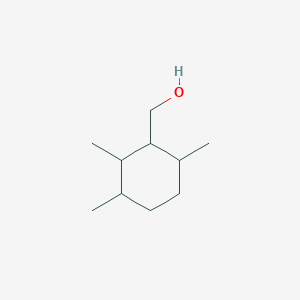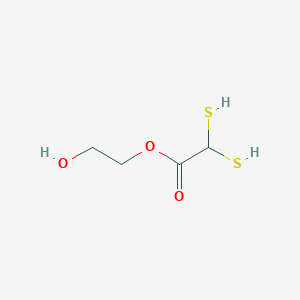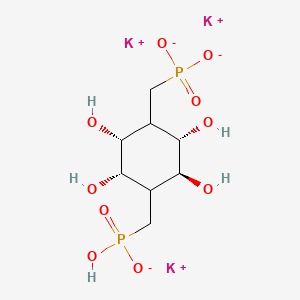
D-Myo-inositol1,4-bis-phosphatetripotassiumsalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Myo-inositol1,4-bis-phosphatetripotassiumsalt: is a chemical compound derived from inositol, a type of sugar alcohol. Inositol phosphates are important in various biological processes, including cell signaling and regulation of cellular activities. The tripotassium salt form enhances its solubility and stability in aqueous solutions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Myo-inositol1,4-bis-phosphatetripotassiumsalt typically involves the phosphorylation of myo-inositol. This can be achieved through chemical or enzymatic methods. Chemical synthesis often uses reagents like phosphorus oxychloride or phosphoric acid under controlled conditions to introduce phosphate groups at specific positions on the inositol ring.
Industrial Production Methods
Industrial production may involve large-scale chemical synthesis with optimized reaction conditions to ensure high yield and purity. Enzymatic methods using specific kinases can also be employed for more selective phosphorylation.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: D-Myo-inositol1,4-bis-phosphatetripotassiumsalt can undergo oxidation reactions, particularly at the hydroxyl groups on the inositol ring.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Phosphate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products depend on the type of reaction and the specific reagents used. For example, oxidation may yield inositol phosphates with additional oxygen-containing groups, while substitution can introduce new functional groups.
Applications De Recherche Scientifique
D-Myo-inositol1,4-bis-phosphatetripotassiumsalt has various applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other inositol phosphates and related compounds.
Biology: Plays a role in cell signaling pathways, particularly in the regulation of calcium ions and other cellular processes.
Medicine: Investigated for its potential therapeutic effects in conditions like bipolar disorder and polycystic ovary syndrome (PCOS).
Industry: Utilized in the formulation of certain pharmaceuticals and dietary supplements.
Mécanisme D'action
The compound exerts its effects primarily through its role in cell signaling pathways. It can act as a secondary messenger, modulating the activity of various enzymes and proteins involved in cellular regulation. The phosphate groups are crucial for its interaction with molecular targets, such as kinases and phosphatases.
Comparaison Avec Des Composés Similaires
Similar Compounds
- D-Myo-inositol1,3,4,5-tetrakisphosphate
- D-Myo-inositol1,4,5-trisphosphate
- D-Myo-inositol1,2,3,4,5,6-hexakisphosphate
Uniqueness
D-Myo-inositol1,4-bis-phosphatetripotassiumsalt is unique due to its specific phosphorylation pattern, which influences its biological activity and solubility. Compared to other inositol phosphates, it may have distinct roles in cell signaling and different applications in research and industry.
Propriétés
Formule moléculaire |
C8H15K3O10P2 |
|---|---|
Poids moléculaire |
450.44 g/mol |
Nom IUPAC |
tripotassium;hydroxy-[[(2S,3S,5R,6S)-2,3,5,6-tetrahydroxy-4-(phosphonatomethyl)cyclohexyl]methyl]phosphinate |
InChI |
InChI=1S/C8H18O10P2.3K/c9-5-3(1-19(13,14)15)6(10)8(12)4(7(5)11)2-20(16,17)18;;;/h3-12H,1-2H2,(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t3?,4?,5-,6-,7-,8+;;;/m0.../s1 |
Clé InChI |
FCGHQJJKCUNKDZ-WKQZQIPTSA-K |
SMILES isomérique |
C(C1[C@@H]([C@H](C([C@H]([C@H]1O)O)CP(=O)([O-])[O-])O)O)P(=O)(O)[O-].[K+].[K+].[K+] |
SMILES canonique |
C(C1C(C(C(C(C1O)O)CP(=O)([O-])[O-])O)O)P(=O)(O)[O-].[K+].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



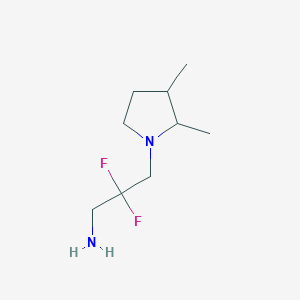
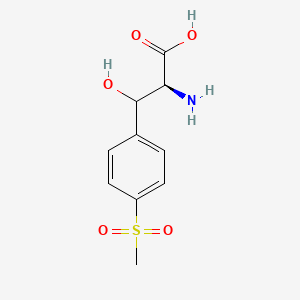
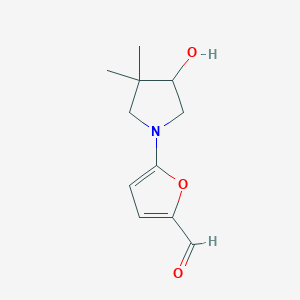
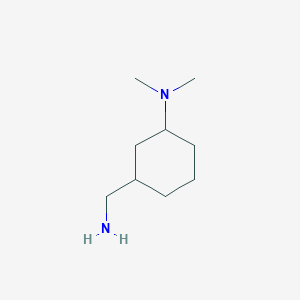
![[4-(Trifluoromethyl)phenyl]methanesulfonyl fluoride](/img/structure/B13152863.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(1,1-dimethylethyl)-](/img/structure/B13152864.png)

![3-[3-(Aminomethyl)oxolan-3-yl]pyrrolidin-3-ol](/img/structure/B13152885.png)

